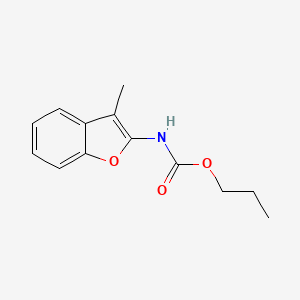
Carbamic acid, (3-methyl-2-benzofuranyl)-, propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl (3-methylbenzofuran-2-yl)carbamate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of benzofuran rings makes them valuable in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for constructing benzofuran rings is through a free radical cyclization cascade, which provides high yields and fewer side reactions . The carbamate group can be introduced using carbamoylation reactions, where methyl carbamate acts as a carbamoyl donor in the presence of a catalyst .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid calcium carbide as a substitute for gaseous acetylene in the synthesis of 3-methyl-2-substituted benzofurans is one such method that has been explored for its efficiency and practicality .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl (3-methylbenzofuran-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Applications De Recherche Scientifique
Propyl (3-methylbenzofuran-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its potential therapeutic applications include the development of drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of propyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can modulate biological properties by participating in hydrogen bonding and other interactions with target enzymes or receptors . The benzofuran ring structure contributes to the compound’s stability and ability to permeate cell membranes, enhancing its effectiveness as a therapeutic agent .
Comparaison Avec Des Composés Similaires
Propyl (3-methylbenzofuran-2-yl)carbamate can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its antimicrobial properties.
These compounds share the benzofuran core structure but differ in their functional groups and specific biological activities. Propyl (3-methylbenzofuran-2-yl)carbamate’s unique combination of the benzofuran ring and carbamate group distinguishes it from other similar compounds, providing distinct chemical and biological properties .
Propriétés
Numéro CAS |
61307-28-6 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
propyl N-(3-methyl-1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C13H15NO3/c1-3-8-16-13(15)14-12-9(2)10-6-4-5-7-11(10)17-12/h4-7H,3,8H2,1-2H3,(H,14,15) |
Clé InChI |
CGRBZHCNNBETKR-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)NC1=C(C2=CC=CC=C2O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


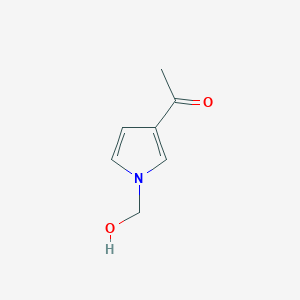

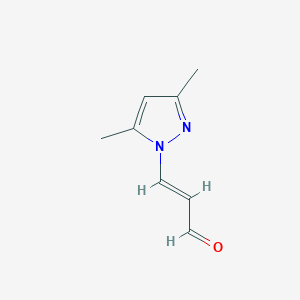
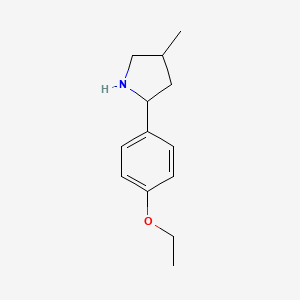
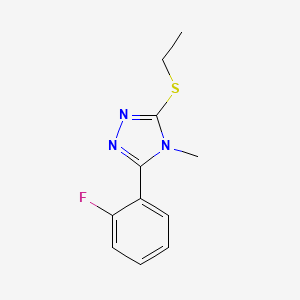
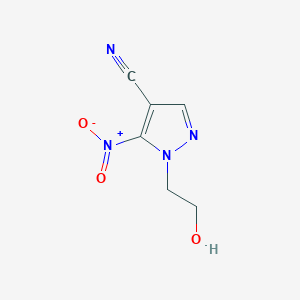
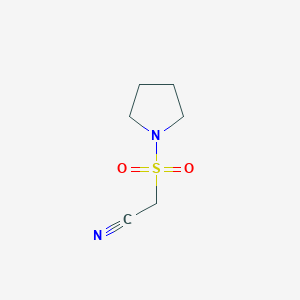
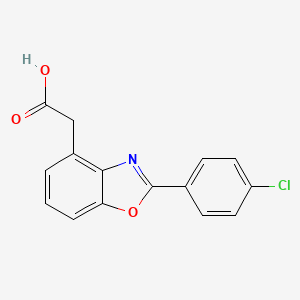
![[(5-Iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12886680.png)
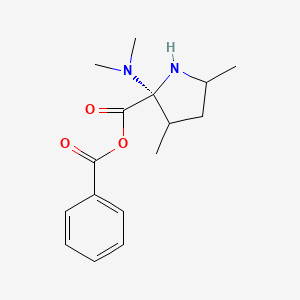


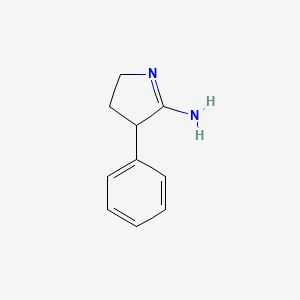
![2-{[1-(2-Nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B12886709.png)
